molecular formula C16H22FNO3 B1343378 tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 403806-35-9

tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1343378
CAS No.: 403806-35-9
M. Wt: 295.35 g/mol
InChI Key: YZBZCHWACVCMKP-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, also known as BHFP, is a synthetic compound that has been studied and used in scientific research for its various biochemical and physiological effects. BHFP is a white crystalline powder that has been used in a variety of experiments in the fields of chemistry, biology, and pharmacology. BHFP is an important compound in the development of new drugs and therapies, as well as in the study of various biochemical and physiological processes.

Scientific Research Applications

Stereoselective Synthesis

One area of application is the stereoselective synthesis of substituted piperidine derivatives, which are valuable scaffolds in medicinal chemistry. For example, the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates from tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives demonstrates the utility of such compounds in creating cis and trans isomers through selective reactions (Boev et al., 2015).

Vinylfluoro Group as Acetonyl Cation Equivalent

The vinylfluoro group in certain derivatives has been shown to act as an acetonyl cation equivalent, leading to the stereoselective synthesis of pipecolic acid derivatives. This showcases the compound's role in facilitating unique cascade reactions for synthesizing complex molecules (Purkayastha et al., 2010).

Synthesis of Biologically Active Compounds

The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate highlights its application in creating compounds with potential biological activities. This research involved the condensation reaction between carbamimide and 3-fluorobenzoic acid, resulting in a compound that was further evaluated for antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Intermediate for Biologically Active Compounds

Another application is the use of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an intermediate in synthesizing biologically active compounds like crizotinib. This illustrates the compound's significance in the drug discovery process, offering a pathway to synthesize inhibitors targeting specific proteins involved in cancer (Kong et al., 2016).

Properties

IUPAC Name

tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-6-4-5-7-13(12)17/h4-7,20H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBZCHWACVCMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634995
Record name tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403806-35-9
Record name tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1-bromo-2-fluorobenzene (2 g, 11.4 mmol) in tetrahydrofuran (30 mL) at −70° C. under nitrogen was added a solution of n-butyllithium (5.0 mL, 12.6 mmol, 2.5 M in hexane). After 30 minutes, 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (2.97 g, 14.9 mmol) was added in one portion. After 30 minutes, the reaction was quenched with water (2 mL) and was allowed to warm to ambient temperature. After one hour at ambient temperature, the reaction mixture was poured into water (75 mL) and the mixture was extracted with ethyl acetate (2×75 mL). The organic layers were combined, washed with saturated aqueous sodium chloride and concentrated at reduced pressure. The resulting crude product was triturated with hexane (35 mL) for 2 hours, filtered and dried to give the product as a white solid (2.22 g, 65%). 1H NMR (CDCl3) δ 7.45 (m, 1H,), 7.24 (m, 1H), 7.19-7.01 (m, 2H), 4.03 (br s, 2H), 3.23 (m, 2H), 18 (m, 3H), 1.81 (m, 2H), 1.45 (m, 9H). MS (ES+)=296 (MH)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step Two
Yield
65%

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